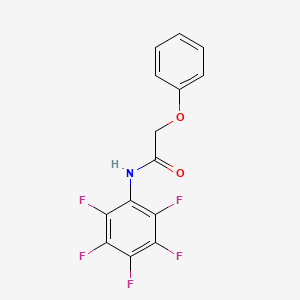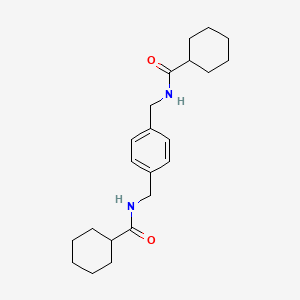
N,N'-(benzene-1,4-diyldimethanediyl)dicyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(benzene-1,4-diyldimethanediyl)dicyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzene ring connected to two cyclohexanecarboxamide groups via methylene bridges
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(benzene-1,4-diyldimethanediyl)dicyclohexanecarboxamide typically involves the reaction of 1,4-phenylenediamine with cyclohexanecarboxylic acid derivatives. One common method includes the use of anhydrous ethanol as a solvent and benzaldehyde as a reactant. The reaction is performed under an inert atmosphere, such as argon or nitrogen, and protected from light to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques, such as flash chromatography, can enhance the production process.
化学反応の分析
Types of Reactions
N,N’-(benzene-1,4-diyldimethanediyl)dicyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of cyclohexanecarboxylic acids.
Reduction: Formation of cyclohexylamines.
Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the benzene ring.
科学的研究の応用
N,N’-(benzene-1,4-diyldimethanediyl)dicyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of N,N’-(benzene-1,4-diyldimethanediyl)dicyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N,N’-(benzene-1,4-diyldimethanediyl)bis(3-nitrobenzamide)
- N,N’-(benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine)
Uniqueness
N,N’-(benzene-1,4-diyldimethanediyl)dicyclohexanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications.
特性
分子式 |
C22H32N2O2 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
N-[[4-[(cyclohexanecarbonylamino)methyl]phenyl]methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H32N2O2/c25-21(19-7-3-1-4-8-19)23-15-17-11-13-18(14-12-17)16-24-22(26)20-9-5-2-6-10-20/h11-14,19-20H,1-10,15-16H2,(H,23,25)(H,24,26) |
InChIキー |
KFNLHQZSQOKQBB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B10968439.png)
![(4-Chlorophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10968441.png)
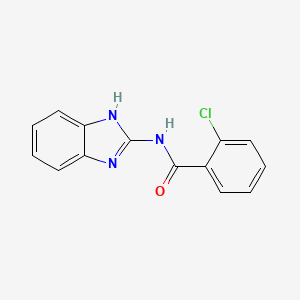
![cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10968447.png)
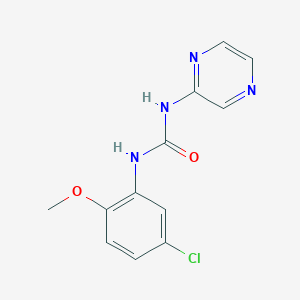
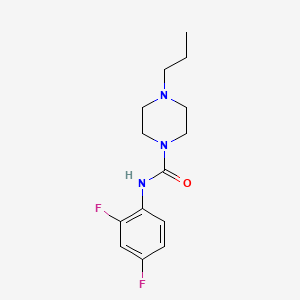
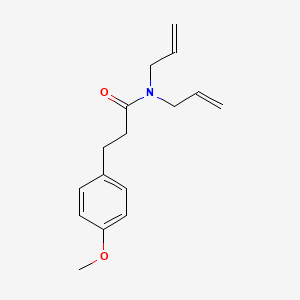
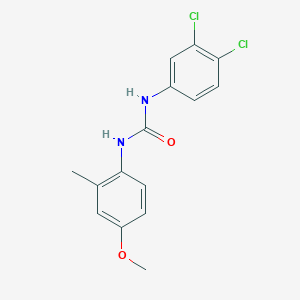
![2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10968490.png)
![methyl {[5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10968497.png)
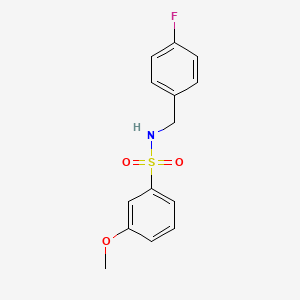
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B10968513.png)
![N-[1-(4-chlorophenyl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B10968517.png)
